Methyl 2-[2-(6-methoxycarbonyl-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxylate
Overview
Description
Methyl 2-[2-(6-methoxycarbonyl-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxylate is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by its complex structure, which includes two benzothiazole rings connected by an ethyl bridge and functionalized with methoxycarbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(6-methoxycarbonyl-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxylate typically involves the cyclization of 2-aminothiophenols with appropriate carbonyl compounds. One common method includes the reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . The reaction conditions often involve refluxing in ethanol in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often utilize multi-step synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(6-methoxycarbonyl-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted benzothiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-[2-(6-methoxycarbonyl-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[2-(6-methoxycarbonyl-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it targets the enzyme DprE1, inhibiting its activity and thereby preventing the synthesis of essential components of the bacterial cell wall . This inhibition disrupts the growth and replication of Mycobacterium tuberculosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
4-(6-Methyl-1,3-benzothiazol-2-yl)aniline: Used in the synthesis of dyes and pigments.
Ethyl (6-ethoxy-1,3-benzothiazol-2-yl)amino(oxo)acetate: Explored for its potential biological activities.
Uniqueness
Methyl 2-[2-(6-methoxycarbonyl-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxylate is unique due to its dual benzothiazole structure and the presence of methoxycarbonyl groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-[2-(6-methoxycarbonyl-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c1-25-19(23)11-3-5-13-15(9-11)27-17(21-13)7-8-18-22-14-6-4-12(20(24)26-2)10-16(14)28-18/h3-6,9-10H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTXXABPMVSWQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)CCC3=NC4=C(S3)C=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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